molecular formula C8H11N3O B13079109 N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine

N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13079109
M. Wt: 165.19 g/mol
InChI Key: ULLOTPLXXLMUHS-UHFFFAOYSA-N
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Description

N,3-Dicyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with cyclopropyl groups at the N and 3 positions. The oxadiazole ring is a five-membered aromatic system with two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal chemistry and materials science . The dicyclopropyl substituents confer rigidity and lipophilicity, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H11N3O/c1-2-5(1)7-10-8(12-11-7)9-6-3-4-6/h5-6H,1-4H2,(H,9,10,11)

InChI Key

ULLOTPLXXLMUHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a dicyclopropyl hydrazide with a suitable nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the replication of viral RNA. The compound’s anti-inflammatory effects could be attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key References
This compound N-Cyclopropyl, 3-Cyclopropyl ~181.24* Not reported Likely low in water (inferred)
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine N-Isopropyl, 3-Cyclopropyl 167.21 Not reported Not reported
3-Isopropyl-1,2,4-oxadiazol-5-amine 3-Isopropyl 127.14 112 Soluble in alcohols, ketones
N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox3) N-Cyclohexyl, 4-Nitrophenyl 343.37 201–203 Low (high Rf = 0.3)
3-Phenyl-1,2,4-oxadiazol-5-amine 3-Phenyl 161.17 Not reported Commercially available

*Calculated based on molecular formula C₈H₁₂N₃O.

Key Observations:

  • Cyclopropyl vs. Bulkier Substituents : Cyclopropyl groups (as in the target compound) introduce steric hindrance and rigidity compared to linear alkyl chains (e.g., isopropyl) or aromatic substituents (e.g., phenyl or nitrophenyl). This may reduce solubility but enhance metabolic stability .
  • Melting Points : Nitrophenyl-substituted analogs (e.g., Ox3) exhibit higher melting points (>200°C) due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) . The target compound’s melting point is expected to be lower than Ox3 but higher than 3-isopropyl derivatives (~112°C) due to cyclopropane’s planar geometry.
  • Lipophilicity: The dicyclopropyl substitution likely increases logP compared to mono-substituted analogs, impacting membrane permeability and bioavailability .

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